molecular formula C25H19N3O B8208527 (4R,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4R,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8208527
M. Wt: 377.4 g/mol
InChI Key: BHDHXAKJQALBJP-RPWUZVMVSA-N
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Description

(4R,5S)-2-([2,2’-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a bipyridine moiety and a dihydrooxazole ring, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-2-([2,2’-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Bipyridine Moiety: This step involves the coupling of two pyridine rings, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Dihydrooxazole Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic or basic conditions.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (4R,5S) enantiomer, which can be achieved using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-2-([2,2’-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bipyridine moiety or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield fully saturated compounds.

Scientific Research Applications

(4R,5S)-2-([2,2’-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole has numerous applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R,5S)-2-([2,2’-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The dihydrooxazole ring may interact with biological macromolecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with different substituents.

    6,6’-Dimethyl-2,2’-dipyridyl: Similar to the above but with methyl groups at different positions.

Uniqueness

(4R,5S)-2-([2,2’-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both bipyridine and dihydrooxazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4R,5S)-4,5-diphenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O/c1-3-10-18(11-4-1)23-24(19-12-5-2-6-13-19)29-25(28-23)22-16-9-15-21(27-22)20-14-7-8-17-26-20/h1-17,23-24H/t23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDHXAKJQALBJP-RPWUZVMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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